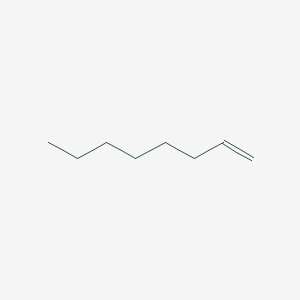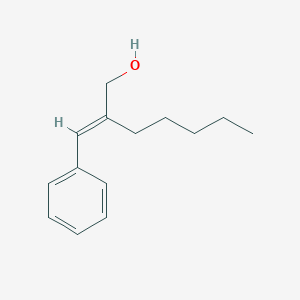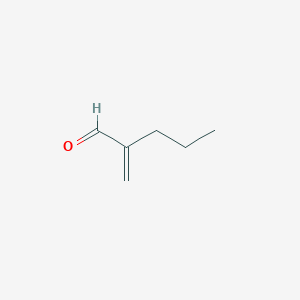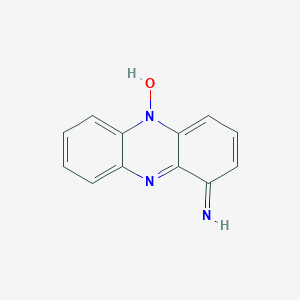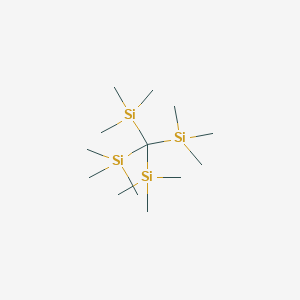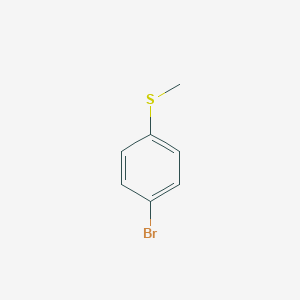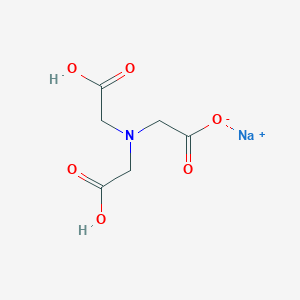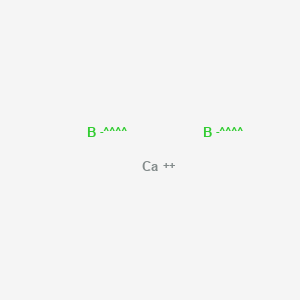![molecular formula C24H21N3O10S3 B095031 2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]- CAS No. 117-44-2](/img/structure/B95031.png)
2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-, also known as Acid Orange 7 (AO7), is a synthetic dye that is widely used in various industries, including textiles, paper, and leather. AO7 is a type of azo dye, which means it contains a nitrogen-nitrogen double bond (azo group) that gives it its characteristic color. However, the extensive use of AO7 has raised concerns about its potential environmental and health impacts. Therefore, researchers have been studying the synthesis, mechanism of action, and physiological effects of AO7 to better understand its properties and potential applications.
作用機序
The mechanism of action of AO7 is not fully understood. However, it is believed that AO7 can interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. AO7 can also generate reactive oxygen species (ROS) that can cause oxidative stress and damage to cells.
生化学的および生理学的効果
AO7 has been shown to have a wide range of biochemical and physiological effects. For example, AO7 can induce genotoxicity and mutagenicity in bacterial and mammalian cells. AO7 can also cause cytotoxicity and apoptosis in human liver cells. Additionally, AO7 can disrupt the endocrine system by interfering with hormone receptors and signaling pathways.
実験室実験の利点と制限
AO7 has several advantages for lab experiments. For example, AO7 is relatively stable and easy to handle, which makes it a convenient model compound for studying the properties and behavior of azo dyes. However, AO7 also has some limitations. For example, AO7 is highly water-soluble, which makes it difficult to study its adsorption and desorption behavior in soil and sediment systems.
将来の方向性
There are several future directions for research on AO7. For example, researchers can study the degradation and removal of AO7 in wastewater treatment systems using advanced oxidation processes and bioremediation techniques. Researchers can also investigate the potential health impacts of AO7 on human and animal populations exposed to the dye through occupational or environmental exposure. Additionally, researchers can explore the use of AO7 as a therapeutic agent for cancer treatment, given its ability to induce apoptosis in cancer cells.
In conclusion, AO7 is a synthetic dye that has been extensively studied for its potential applications in various scientific fields. While the synthesis of AO7 is relatively simple and inexpensive, its potential environmental and health impacts have raised concerns among researchers and policymakers. Therefore, further research is needed to better understand the properties and behavior of AO7 and to develop effective strategies for its management and control.
合成法
AO7 can be synthesized by a diazotization reaction between 4-amino-5-methoxy-2-methyl aniline and 2,7-naphthalenedisulfonic acid. The resulting diazonium salt is then coupled with phenylsulfonic acid to produce AO7. The synthesis process is relatively simple and inexpensive, which makes AO7 a popular choice for industrial applications.
科学的研究の応用
AO7 has been extensively studied for its potential applications in various scientific fields. For example, AO7 can be used as a model compound to study the adsorption and degradation of azo dyes in wastewater treatment. AO7 can also be used as a pH indicator in analytical chemistry and as a staining agent in histology and cytology.
特性
CAS番号 |
117-44-2 |
|---|---|
製品名 |
2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]- |
分子式 |
C24H21N3O10S3 |
分子量 |
607.6 g/mol |
IUPAC名 |
4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-5-(benzenesulfonyloxy)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C24H21N3O10S3/c1-14-8-19(25)22(36-2)13-20(14)26-27-21-11-17(38(28,29)30)9-15-10-18(39(31,32)33)12-23(24(15)21)37-40(34,35)16-6-4-3-5-7-16/h3-13H,25H2,1-2H3,(H,28,29,30)(H,31,32,33) |
InChIキー |
QEYCCMMMEKIJFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)O)OC)N |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)O)OC)N |
その他のCAS番号 |
117-44-2 |
同義語 |
4-[(4-amino-5-methoxy-o-tolyl)azo]-5-[(phenylsulphonyl)oxy]naphthalene-2,7-disulphonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)

